molecular formula C18H24N2O5S B1403340 Unii-6F9N0FD3GS CAS No. 176223-30-6

Unii-6F9N0FD3GS

Cat. No.: B1403340
CAS No.: 176223-30-6
M. Wt: 380.5 g/mol
InChI Key: CIJUMNQLYUKWIH-CYBMUJFWSA-N
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Description

The molecular formula of Unii-6F9N0FD3GS is C18H24N2O5S, and it has a molecular weight of 380.459 . This compound is characterized by its unique stereochemistry and specific molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Unii-6F9N0FD3GS would likely follow similar synthetic routes as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Unii-6F9N0FD3GS can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like palladium on carbon (Pd/C) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Unii-6F9N0FD3GS has several applications in scientific research, including:

    Chemistry: Used as a reference compound in analytical studies to understand the behavior of Tamsulosin and its metabolites.

    Biology: Studied for its effects on cellular processes and its role as a metabolite in biological systems.

    Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of Tamsulosin.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes for Tamsulosin production.

Mechanism of Action

The mechanism of action of Unii-6F9N0FD3GS involves its interaction with alpha-1 adrenergic receptors, similar to its parent compound Tamsulosin. By binding to these receptors, it helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This action is particularly beneficial in treating symptoms of benign prostatic hyperplasia.

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: The parent compound, used to treat BPH.

    Silodosin: Another alpha-1 adrenergic receptor antagonist used for similar indications.

    Alfuzosin: Also used to treat BPH, with a slightly different pharmacokinetic profile.

Uniqueness

Unii-6F9N0FD3GS is unique due to its specific deethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. This uniqueness can be leveraged in research to better understand the metabolism and action of Tamsulosin and related compounds.

Properties

IUPAC Name

5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJUMNQLYUKWIH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176223-30-6
Record name Deethyl tamsulosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176223306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEETHYL TAMSULOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F9N0FD3GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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